3,3-Dimethyl-5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentanoic acid
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Overview
Description
3,3-Dimethyl-5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentanoic acid is a complex organic compound with the molecular formula C15H22N4O3 It is characterized by the presence of a pyrimidinyl group attached to a piperazine ring, which is further connected to a pentanoic acid moiety
Preparation Methods
The synthesis of 3,3-Dimethyl-5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentanoic acid involves multiple steps. One common synthetic route includes the condensation of a pyrimidinyl-substituted piperazine with a suitable pentanoic acid derivative under controlled conditions . The reaction typically requires the use of catalysts and specific temperature and pressure conditions to ensure the desired product yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
3,3-Dimethyl-5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3-Dimethyl-5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The pyrimidinyl and piperazine rings are known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
3,3-Dimethyl-5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentanoic acid can be compared with similar compounds, such as:
3,3-Dimethyl-5-oxo-5-(2-piperidinoanilino)pentanoic acid: This compound has a similar structure but with a piperidinoanilino group instead of a pyrimidinyl-piperazine group.
DIMETHYL 5-[({[5-(3,4-DIMETHYLPHENYL)-4-OXO-3-PHENYL-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETYL)AMINO]ISOPHTHALATE: This compound contains a thienopyrimidine moiety and is used in similar applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H22N4O3 |
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Molecular Weight |
306.36 g/mol |
IUPAC Name |
3,3-dimethyl-5-oxo-5-(4-pyrimidin-2-ylpiperazin-1-yl)pentanoic acid |
InChI |
InChI=1S/C15H22N4O3/c1-15(2,11-13(21)22)10-12(20)18-6-8-19(9-7-18)14-16-4-3-5-17-14/h3-5H,6-11H2,1-2H3,(H,21,22) |
InChI Key |
XTRHXSWVHXVFSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)N1CCN(CC1)C2=NC=CC=N2)CC(=O)O |
Origin of Product |
United States |
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